5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydro derivatives. Substitution reactions result in various substituted pyridopyrimidine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the downregulation of phospho-RSK levels in cells. This inhibition can result in antiproliferative effects, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and pyrimidine rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSWTZRQBKBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)NC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170023-46-7 | |
Record name | 1H,2H,3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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